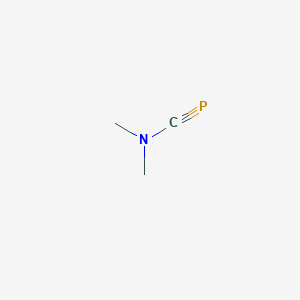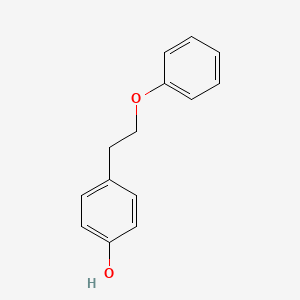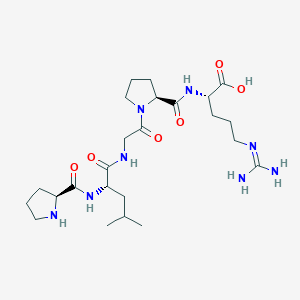
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. It is known for its role as a competitive inhibitor of serine proteases, such as chymotrypsin, and its use in the synthesis of cyclic peptides . This compound is soluble and stable across a range of pH values, making it suitable for various laboratory applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Coupling reagents such as HBTU or DIC are used to facilitate peptide bond formation.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield .
化学反应分析
Types of Reactions
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups to the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Various alkylating agents or acylating agents can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols .
科学研究应用
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of cyclic peptides and other complex molecules.
Biology: Acts as a competitive inhibitor of serine proteases, making it useful in enzyme studies and inhibitor design.
Industry: Employed in the production of specialized peptides for research and development.
作用机制
The compound exerts its effects by binding to the active site of serine proteases, thereby inhibiting their activity. This competitive inhibition prevents the protease from interacting with its natural substrate, effectively reducing its enzymatic activity. The molecular targets include enzymes like chymotrypsin, and the pathways involved are related to proteolytic processes .
相似化合物的比较
Similar Compounds
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine: A similar compound with a different stereochemistry at the ornithine residue.
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-arginine: Another peptide with a different amino acid at the terminal position.
Uniqueness
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of the diaminomethylidene group, which contributes to its inhibitory properties and stability .
属性
CAS 编号 |
179899-85-5 |
|---|---|
分子式 |
C24H42N8O6 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H42N8O6/c1-14(2)12-17(31-21(35)15-6-3-9-27-15)20(34)29-13-19(33)32-11-5-8-18(32)22(36)30-16(23(37)38)7-4-10-28-24(25)26/h14-18,27H,3-13H2,1-2H3,(H,29,34)(H,30,36)(H,31,35)(H,37,38)(H4,25,26,28)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
NITFDVKSIMCHLP-XSLAGTTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2 |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


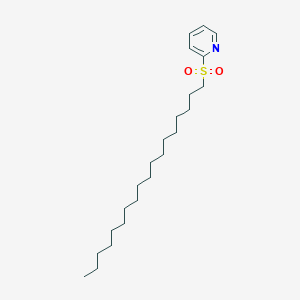
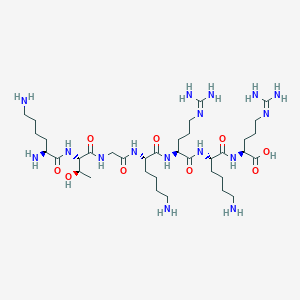
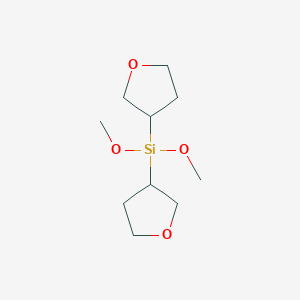
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
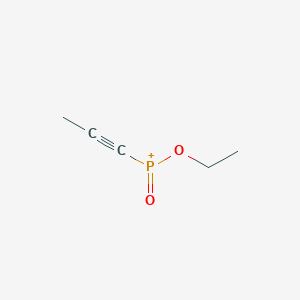
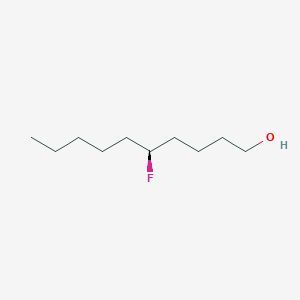
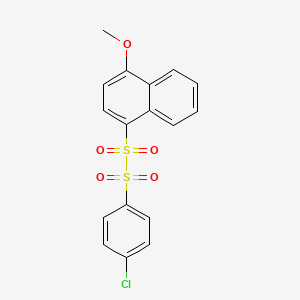
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

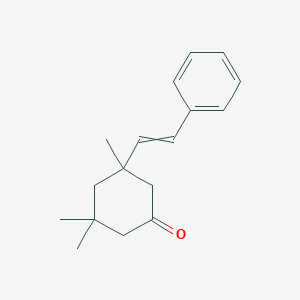
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
